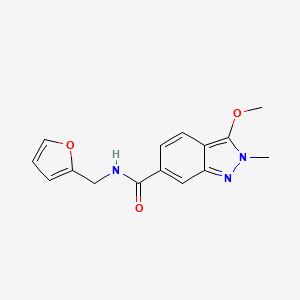

N-(furan-2-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide

Description

N-(furan-2-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide is a heterocyclic compound featuring an indazole core substituted with methoxy (3-OCH₃), methyl (2-CH₃), and a furan-2-ylmethyl carboxamide group at position 6. Indazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

CAS No. |

919107-40-7 |

|---|---|

Molecular Formula |

C15H15N3O3 |

Molecular Weight |

285.30 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-3-methoxy-2-methylindazole-6-carboxamide |

InChI |

InChI=1S/C15H15N3O3/c1-18-15(20-2)12-6-5-10(8-13(12)17-18)14(19)16-9-11-4-3-7-21-11/h3-8H,9H2,1-2H3,(H,16,19) |

InChI Key |

BNVXZJHWHVJACL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CO3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-furoic acid with furfurylamine to form N-(furan-2-ylmethyl)furan-2-carboxamide. This intermediate is then subjected to further reactions to introduce the indazole core and the methoxy and methyl groups .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to be effective in producing furan derivatives under mild conditions. This method allows for the optimization of reaction time, solvent, and substrate amounts to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction can produce dihydrofuran derivatives .

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(furan-2-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide can be achieved through various methods, including microwave-assisted techniques that enhance yield and reduce reaction time. Recent studies have demonstrated effective synthetic routes for producing amide derivatives containing furan rings, which are crucial for the formation of this compound .

Anticancer Properties

Research indicates that compounds with furan moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, furan-based derivatives have shown promising results in inhibiting tubulin polymerization, a critical process in cancer cell division. A study reported that certain furan derivatives had IC50 values in the nanomolar range against human cancer cells, highlighting their potential as anticancer agents .

Table 1: Cytotoxicity of Furan Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 2.96 | Induces apoptosis via mitochondrial pathway |

| Compound B | NCI-H460 (Lung) | 4.06 | Inhibits tubulin polymerization |

VEGFR Inhibition

In addition to its anticancer properties, compounds similar to this compound have been explored for their ability to inhibit vascular endothelial growth factor receptor (VEGFR), which is crucial in tumor angiogenesis. This inhibition can potentially enhance the efficacy of existing cancer therapies by reducing tumor blood supply .

Neurological Applications

Furan derivatives have also been investigated for their neuroprotective effects. Some studies suggest that these compounds may modulate neurotransmitter systems, showing promise in treating conditions like anxiety and depression due to their interaction with GABAB receptors .

Case Studies and Research Findings

Several case studies illustrate the efficacy of furan-based compounds in clinical settings:

- Cytotoxicity Study : A recent study evaluated a series of furan derivatives for their antiproliferative activity against MCF-7 breast cancer cells. The results indicated that specific modifications to the furan ring significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .

- Mechanistic Insights : Another investigation focused on the apoptotic pathways activated by furan derivatives, revealing that these compounds could effectively trigger programmed cell death through intrinsic mitochondrial mechanisms .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and indazole core can interact with various enzymes and receptors, leading to biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Tetrazole-Based Analogs

- Example : N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives ().

- Core Structure : Tetrazole ring (1H-tetrazol-5-amine) instead of indazole.

- Key Features : Tetrazole scaffolds are bioisosteres for carboxylic acids, enhancing metabolic stability.

- Activity : Antimicrobial efficacy observed, particularly against Staphylococcus epidermidis (Compound 6: MIC = 4 µg/mL).

- Advantage : Higher polarity improves solubility but may reduce membrane permeability.

| Parameter | Target Compound | Tetrazole Analog (Compound 6) |

|---|---|---|

| Core Structure | Indazole | Tetrazole |

| Bioactivity | Not reported | Antimicrobial (MIC = 4 µg/mL) |

| Metabolic Stability | Likely high | High (tetrazole as bioisostere) |

| Solubility | Moderate (methoxy group) | High (polar tetrazole) |

Benzothiazole-Based Analogs

- Example: N-(6-trifluoromethylbenzothiazole-2-yl)acetamides (). Core Structure: Benzothiazole with trifluoromethyl and methoxyphenyl substituents. Key Features: Fluorinated groups enhance lipophilicity and target binding (e.g., kinase inhibition).

| Parameter | Target Compound | Benzothiazole Analog |

|---|---|---|

| Core Structure | Indazole | Benzothiazole |

| Key Substituent | Furan-2-ylmethyl | Trifluoromethyl, methoxyphenyl |

| Lipophilicity (LogP) | Moderate | High (CF₃ group) |

| Therapeutic Area | Not reported | Likely oncology/inflammation |

Substituent-Driven Activity Modifications

Furan-2-ylmethyl Carboxamide Derivatives

- Example : (RS)-N-[(RS)-3,4-Dibenzyl-5-oxoimidazolidin-1-yl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide ().

- Structure : Combines furan-2-ylmethyl with a pyrrolidine-3-carboxamide group.

- Activity : Designed as human neutrophil elastase inhibitors.

- Synthesis : Amide coupling reactions (40% yield).

| Parameter | Target Compound | Pyrrolidine Carboxamide Analog |

|---|---|---|

| Heterocycle | Indazole | Imidazolidinone/pyrrolidine |

| Functional Group | Methoxy, methyl | Dibenzyl, ketone |

| Biological Target | Not reported | Neutrophil elastase |

| Synthetic Yield | Not reported | 40% |

Chromen-Thiazolidinone Hybrids

- Example: N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide (–6). Structure: Chromen-thiazolidinone core linked to furan carboxamide. Crystallography: Strong N–H⋯O and weak C–H⋯O hydrogen bonds enhance stability.

| Parameter | Target Compound | Chromen-Thiazolidinone Analog |

|---|---|---|

| Core Structure | Indazole | Chromen-thiazolidinone |

| Intermolecular Interactions | Not reported | N–H⋯O, C–H⋯O, π-π stacking |

| Potential Application | Not reported | Anticancer/anti-inflammatory |

Pharmacophore Modeling

Biological Activity

N-(furan-2-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide is a synthetic compound that has gained attention for its diverse biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

Molecular Formula: C18H21N3O3

Molecular Weight: 327.4 g/mol

IUPAC Name: 2-butyl-N-(furan-2-ylmethyl)-3-methoxyindazole-6-carboxamide

CAS Number: 919107-00-9

The compound features an indazole core, which is known for its pharmacological potential, along with a furan moiety that enhances its biological interactions.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression and inflammatory pathways. For instance, it has been shown to interact with enzymes like N-myristoyltransferase (NMT), which is crucial in various cellular processes including proliferation and survival of cancer cells .

- Receptor Modulation: It can bind to certain receptors, modulating their activity and leading to downstream effects that can inhibit tumor growth or promote apoptosis in malignant cells.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For example, in vitro tests against various cancer cell lines, including HepG2 (liver) and MCF-7 (breast), showed promising results:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 6.19 ± 0.50 |

| This compound | MCF-7 | 5.10 ± 0.40 |

| Sorafenib (reference) | HepG2 | 9.18 ± 0.60 |

| Doxorubicin (reference) | MCF-7 | 7.94 ± 0.60 |

These results indicate that the compound is more effective than standard treatments like sorafenib and doxorubicin in inhibiting the proliferation of these cancer cell lines .

2. Anti-inflammatory Activity

The compound has shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests its potential use in treating inflammatory diseases.

Case Studies

A notable study investigated the effects of this compound on tumor growth in animal models. The administration of this compound resulted in a significant reduction in tumor size compared to control groups, highlighting its therapeutic potential.

Comparative Analysis with Similar Compounds

In comparison to other indazole derivatives, this compound demonstrates unique properties due to its furan substitution:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 1-Benzyl-2-butyl-imidazo[4,5-c]pyridin-4-amines | TLR7 agonistic activity | Potent immune response modulation |

| N6-(4-methoxybenzyl) analogues | Increased potency in assays | Enhanced receptor binding |

| N6-(furan-2-ylmethyl) analogues | Significant biological activity | Unique furan moiety enhances interaction |

The presence of the furan group appears to be critical for enhancing the biological activity of these compounds, making them more effective than their non-furan counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.